molecular formula C16H26N2O B13789069 Butyranilide, 4-(diethylamino)-3'-ethyl- CAS No. 97554-22-8

Butyranilide, 4-(diethylamino)-3'-ethyl-

Cat. No.: B13789069
CAS No.: 97554-22-8
M. Wt: 262.39 g/mol
InChI Key: UATBFOLZKRMHKB-UHFFFAOYSA-N
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Description

Butyranilide, 4-(diethylamino)-3’-ethyl- is an organic compound that belongs to the class of anilides. This compound is characterized by the presence of a butyranilide core structure with a diethylamino group at the 4-position and an ethyl group at the 3’-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyranilide, 4-(diethylamino)-3’-ethyl- typically involves the reaction of 4-(diethylamino)benzoyl chloride with 3’-ethylbutyranilide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Butyranilide, 4-(diethylamino)-3’-ethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyranilide, 4-(diethylamino)-3’-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted anilides depending on the nucleophile used.

Scientific Research Applications

Butyranilide, 4-(diethylamino)-3’-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Butyranilide, 4-(diethylamino)-3’-ethyl- involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)benzamide
  • 4-(Diethylamino)benzoic acid
  • 4-(Diethylamino)benzaldehyde

Uniqueness

Butyranilide, 4-(diethylamino)-3’-ethyl- is unique due to the presence of both the diethylamino and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with target molecules, making it a valuable compound in various research applications.

Properties

CAS No.

97554-22-8

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

4-(diethylamino)-N-(3-ethylphenyl)butanamide

InChI

InChI=1S/C16H26N2O/c1-4-14-9-7-10-15(13-14)17-16(19)11-8-12-18(5-2)6-3/h7,9-10,13H,4-6,8,11-12H2,1-3H3,(H,17,19)

InChI Key

UATBFOLZKRMHKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCCN(CC)CC

Origin of Product

United States

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